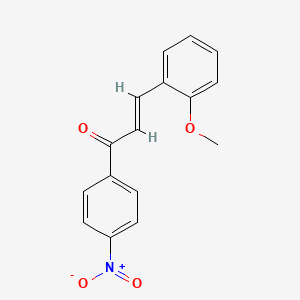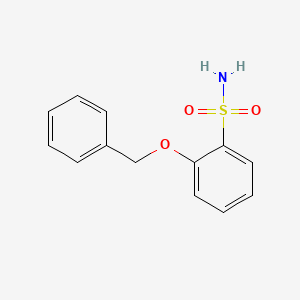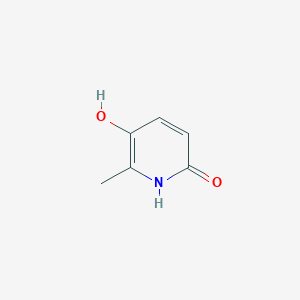
5-Hydroxy-6-methyl-2-pyridone
Overview
Description
5-Hydroxy-6-methyl-2-pyridone is a chemical compound with the molecular formula C6H7NO2 . It is a member of methylpyridines . It is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The synthesis of 2-pyridone compounds, including this compound, is an important research field due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials . A novel synthesis of amino-substituted-2-pyridone has been reported by Heo and co-workers . They carried out this reaction using a palladium catalyst under microwave irradiation and succeeded in producing 2-pyridones in good-to-high yields .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 7 hydrogen atoms, and 1 oxygen atom . The molecular weight is 109.1259 .Chemical Reactions Analysis
The 2-pyridone ring is a frequently occurring subunit in natural products, biologically active compounds, and pharmaceutical targets. Thus, the selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings has been one of the important longstanding subjects in organic synthetic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, boiling point of 304.2±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and enthalpy of vaporization of 54.5±3.0 kJ/mol .Scientific Research Applications
Chemical Structure and Applications in Dye Manufacturing
- The structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, closely related to 5-Hydroxy-6-methyl-2-pyridone, have been explored in both experimental and theoretical studies. These compounds have been characterized for their application in dye manufacturing. X-ray single-crystal analysis and quantum chemical calculations demonstrate their structural properties, making them suitable for use in dyes (Mirković et al., 2014).
Crystal Structure Analysis for Material Science
- Crystals of this compound grown from various solvents, like acetone and propan-2-ol, have been studied. These crystals feature trigonal structures with channels containing disordered solvent molecules, which could be significant in material science for creating structured materials (Parkin & Behrman, 2011).
Coordination Chemistry and Metal Complex Formation
- In coordination chemistry, this compound and its derivatives are studied for their ability to form complexes with various metals. These complexes have applications in the synthesis of polymetallic arrays and modeling interactions in metal-medicated drugs, showcasing its versatility in chemistry (Rawson & Winpenny, 1995).
Synthesis of Arylazo Pyridone Dyes
- The compound has been used in the synthesis of arylazo pyridone dyes, which are important in textile and other industries for their color properties. The synthesis and thermal properties of these dyes have been extensively studied, indicating the compound’s role in industrial chemistry (Porobic et al., 2019).
Biological Monitoring and Toxicology Studies
- Though slightly diverging from the compound , related studies have been done on 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), a derivative of N-methyl-2-pyrrolidone. These studies involve biological monitoring and assessing toxicological impacts, illustrating the compound’s relevance in environmental and occupational health studies (Akesson & Jönsson, 2000).
Electrophilic Substitution Studies in Organic Chemistry
- Research on the electrophilic substitution reactions of 6-Hydroxy-2(1H)-pyridone and its derivatives have been conducted. These studies are crucial in understanding the reaction mechanisms in organic chemistry and have implications in synthesizing various organic compounds (Katritzky et al., 1970).
Future Directions
properties
IUPAC Name |
5-hydroxy-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-5(8)2-3-6(9)7-4/h2-3,8H,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMBGUQMBSHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



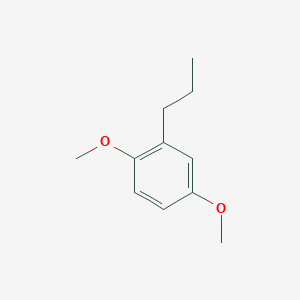




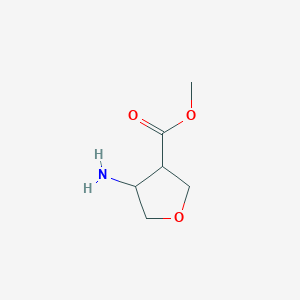
![Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3133447.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/structure/B3133453.png)


